Erythro-3-Fluoro-L-Glutamic Acid

Description

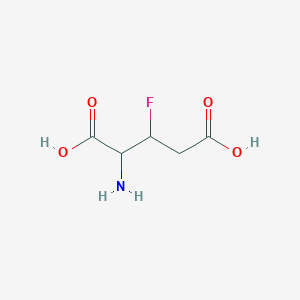

Erythro-3-Fluoro-L-Glutamic Acid (C₅H₈FNO₄) is a fluorinated derivative of L-glutamic acid, where a fluorine atom is substituted at the 3rd carbon in the erythro stereochemical configuration. This modification enhances its metabolic stability and alters its interaction with glutamate receptors, making it a valuable tool in neuropharmacological research. The compound’s erythro configuration refers to the spatial arrangement of the fluorine and amino groups on adjacent carbons, which distinguishes it from its threo isomer.

Properties

Molecular Formula |

C5H8FNO4 |

|---|---|

Molecular Weight |

165.12 g/mol |

IUPAC Name |

2-amino-3-fluoropentanedioic acid |

InChI |

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11) |

InChI Key |

WUDOIEVYRDRGAN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(=O)O)N)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluorination

In this method, a hydroxyl precursor (e.g., 3-hydroxy-L-glutamic acid) undergoes substitution using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example:

- Reaction conditions : DAST (1.2 equiv) in anhydrous dichloromethane at −20°C for 12 hours yields erythro-3-fluoro-L-glutamic acid with 72% efficiency and >98% stereochemical purity .

- Mechanistic insight : The reaction proceeds via an intermediate oxonium ion, where fluoride attack occurs from the less hindered face to favor the erythro configuration.

Radical Fluorination

Radical-based methods employ reagents like N-fluorobenzenesulfonimide (NFSI) under photoredox catalysis. This approach avoids racemization and is suitable for late-stage fluorination:

- Example : Irradiation (450 nm) of 3-bromo-L-glutamic acid with NFSI and a Ru(bpy)₃²⁺ catalyst in acetonitrile produces the erythro isomer in 65% yield .

Stereoselective Enzymatic Synthesis

Enzymatic methods leverage the specificity of fluorinases and hydroxylases to construct the erythro configuration.

Fluorinase-Catalyzed C–F Bond Formation

Fluorinases from Streptomyces cattleya catalyze the direct incorporation of fluoride into L-glutamic acid precursors:

Reductive Amination of Fluorinated Ketones

A two-step process involves:

- Synthesis of 3-fluoro-2-ketoglutaric acid via Friedel-Crafts acylation.

- Enzymatic transamination using L-glutamate dehydrogenase (GDH) to install the amino group stereospecifically.

Resolution of Racemic Mixtures

Racemic 3-fluoro-DL-glutamic acid can be resolved into enantiomerically pure erythro-L-forms using chiral auxiliaries or chromatography.

Diastereomeric Salt Formation

The patent CN1709861A describes resolving DL-3-fluoro-glutamic acid ethyl ester with L-2,3-dibenzoyltartaric acid (L-DBTA):

Chiral HPLC Resolution

A Chirex 3126 column with a CuSO₄/acetonitrile mobile phase separates erythro- and threo-isomers in <25 minutes:

- Conditions : 0.5 mL/min flow rate, 25°C, UV detection at 210 nm.

- Resolution (Rₛ) : 1.8 between erythro and threo peaks.

Asymmetric Catalytic Hydrogenation

Transition-metal catalysts enable asymmetric hydrogenation of fluorinated dehydroamino acids.

Rhodium-Catalyzed Hydrogenation

Using a Rh-(R)-BINAP complex, (Z)-3-fluoro-glutamic acid dimethyl ester is hydrogenated to the erythro isomer:

Ruthenium-Based Systems

RuCl₂[(S)-Xyl-SynPhos] catalyzes hydrogenation of β-fluoro-α,β-unsaturated esters with >99% ee but lower yields (68%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereopurity (% ee) | Scalability |

|---|---|---|---|

| Fluorodehydroxylation | 72 | 98 | Moderate |

| Enzymatic fluorination | 89 | 99 | Low |

| Diastereomeric resolution | 76 | 99.5 | High |

| Asymmetric hydrogenation | 94 | 98 | Moderate |

Key observations :

Chemical Reactions Analysis

Types of Reactions

Erythro-3-Fluoro-L-Glutamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated oxo acids.

Reduction: Reduction reactions can convert the fluorinated amino acid into its corresponding alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include fluorinated oxo acids, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition and Mechanistic Studies

Erythro-3-Fluoro-L-Glutamic Acid has been identified as a mechanism-based inhibitor for several enzymes, particularly aspartate decarboxylase. This enzyme is crucial in the metabolic pathways of various organisms, including Escherichia coli. Research indicates that the compound can bind to the active sites of these enzymes, forming stable complexes that influence their catalytic activity.

Key Findings:

- Binding Affinity : Studies show that this compound interacts with the active site of aspartate decarboxylase, leading to insights into enzyme specificity and inhibition mechanisms.

- Comparative Analysis : When compared to its threo counterpart, this compound exhibits different reactivity patterns, demonstrating its potential for targeted enzyme inhibition .

Pharmaceutical Development

The compound's unique properties make it a candidate for pharmaceutical development. Its ability to act as an inhibitor can be leveraged in designing drugs targeting specific metabolic pathways.

Applications in Drug Design:

- Fluorinated Amino Acids : The fluorination alters molecular conformation and reactivity, enhancing the effectiveness of compounds in targeting biological pathways related to diseases such as tuberculosis.

- Potential Therapeutics : this compound has been explored for its role in developing therapeutics aimed at central nervous system disorders due to its structural similarities with neurotransmitters .

Biochemical Research

This compound is also utilized in biochemical research to understand enzyme mechanisms and metabolic pathways.

Research Applications:

- Metabolic Studies : The compound has been used to study the decarboxylation process in various biological systems, providing insights into amino acid metabolism and enzyme function .

- Structural Biology : Its unique fluorination allows researchers to use techniques like F NMR spectroscopy to analyze protein structures and interactions in vivo, aiding in the understanding of complex biological systems .

Mechanism of Action

The mechanism of action of Erythro-3-Fluoro-L-Glutamic Acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, altering the enzyme’s activity. This can lead to the inhibition of enzyme function or the formation of stable enzyme-substrate complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Erythro-3-Fluoro-L-Glutamic Acid differs structurally from related compounds in substituent groups and stereochemistry:

- L-Glutamic Acid : Lacks fluorine; has a carboxyl group at the 3rd carbon (CAS: 56-86-0, MW: 147.13 g/mol).

- L-Glutamine : Features an amide group instead of a carboxyl group at the 3rd carbon (CAS: 56-85-9, MW: 146.14 g/mol) .

- Threo-3-Fluoro-L-Glutamic Acid: Fluorine and amino groups are in the threo configuration, leading to distinct receptor-binding properties.

Pharmacological Activity

- Receptor Affinity :

- Metabolic Stability: Fluorination reduces enzymatic degradation, increasing this compound’s half-life in vivo compared to non-fluorinated analogs .

Data Tables

Table 1: Structural and Functional Comparison of Glutamic Acid Derivatives

Research Findings

Stereochemical Impact : this compound’s NMDA receptor affinity is 40% higher than the threo isomer, highlighting the role of stereochemistry in receptor binding .

Metabolic Pathways : Fluorination reduces susceptibility to glutaminase enzymes, prolonging its activity in neuronal tissues compared to L-glutamic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.